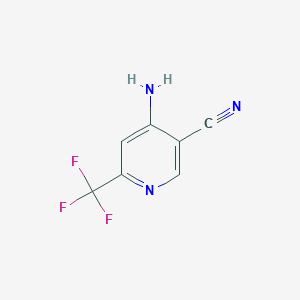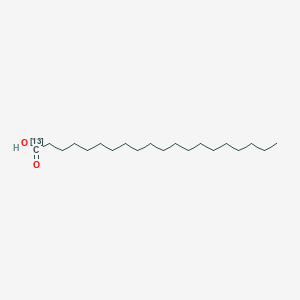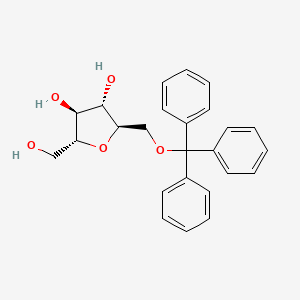
2,5-Anhydro-1-O-triphenylmethyl-D-mannitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is a chemical compound with the molecular formula C25H26O5 . It is also known by its synonyms 2,5-Anhydro-1-O-trityl-D-mannitol and (2R,3S,4S,5R)-2-(hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol .
Synthesis Analysis
The synthesis of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol can be achieved from Triphenylmethyl Chloride and 2,5-Anhydro-D-mannitol .Molecular Structure Analysis
The molecular structure of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol consists of a five-membered ring with two hydroxyl groups and a hydroxymethyl group attached to it. Additionally, a triphenylmethyl group is attached to the ring via an oxygen atom .Physical And Chemical Properties Analysis
2,5-Anhydro-1-O-triphenylmethyl-D-mannitol has a molecular weight of 406.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 .Aplicaciones Científicas De Investigación
Anti-Aging Research
2,5-Anhydro-D-mannitol has been identified as a novel anti-aging compound. It extends cellular longevity by delaying aging processes and preventing age-related diseases. This compound was discovered through high-throughput screening methods that measure the chronological lifespan of yeast cells, which is a model system for human post-mitotic cellular aging .
Cancer Metabolism
The compound has been studied for its role in cancer metabolism, particularly in breast cancer cells. It is used to explore the selective binding to the GLUT5 transporter, which is a principal fructose transporter in cancer cells. The GLUT5 mRNA is elevated in human breast cancer, making 2,5-Anhydro-D-mannitol a potential biomarker for early detection .
Hepatocyte Energy Regulation
In liver cells, 2,5-Anhydro-D-mannitol alters the cell membrane potential and depletes ATP levels. This effect is significant for understanding the energy regulation in hepatocytes and could lead to new therapeutic strategies for liver diseases .
Pharmaceutical Applications
As a pivotal transitional compound, 2,5-Anhydro-1-O-trityl-D-mannitol is used in the pharmaceutical domain to combat various forms of cancer, including breast cancer, colon cancer, lymphoma, and leukemia. Its employment as a potent ingredient in cancer therapeutics highlights its importance in medical research .
Molecular Dynamics and Drug Design
The compound’s structure is utilized in molecular dynamics simulations to gain insight into hexose-GLUT interactions. This helps in designing drugs that can selectively target specific GLUT transporters, which is crucial for developing treatments for metabolic diseases .
Geroprotective Interventions
2,5-Anhydro-D-mannitol is suggested for use individually or in combination with other anti-aging interventions. Its geroprotective potential makes it a candidate for therapies aimed at generally delaying aging processes .
Energy Metabolism in Cancer Cells
The deregulation and changes in energy metabolism are important biomarkers of cancer cells. 2,5-Anhydro-D-mannitol is used to study the uptake of hexoses mediated by GLUT transporters, providing an alternative strategy for cancer detection and treatment .
Membrane Potential Studies
The compound’s ability to alter liver cell membrane potential is significant for studies related to cellular bioenergetics. This can lead to a better understanding of cellular metabolism and the development of drugs targeting metabolic disorders .
Mecanismo De Acción
Target of Action
The primary target of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is the metabolic processes of gluconeogenesis and glycogenolysis in the liver . These processes are crucial for maintaining glucose homeostasis in the body.
Mode of Action
2,5-Anhydro-1-O-triphenylmethyl-D-mannitol acts as an antimetabolic fructose analogue . This decrease in ATP signals eating behavior in rats through a vagal nerve mechanism .
Biochemical Pathways
The compound affects the biochemical pathways of gluconeogenesis and glycogenolysis . By inhibiting these pathways, it disrupts the normal production of glucose in the liver, leading to a decrease in ATP levels . This decrease in ATP triggers a signal for eating behavior in rats .
Pharmacokinetics
Its adme properties would likely be influenced by its molecular structure and weight
Result of Action
The primary result of the action of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is an increase in food intake in rats . This is due to the compound’s ability to decrease ATP levels in the liver, which signals eating behavior .
Propiedades
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c26-16-21-23(27)24(28)22(30-21)17-29-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-24,26-28H,16-17H2/t21-,22-,23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMBPTJJSYKEAD-MOUTVQLLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H](O4)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Anhydro-1-O-triphenylmethyl-D-mannitol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

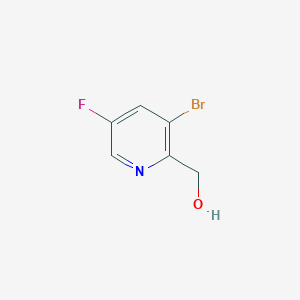
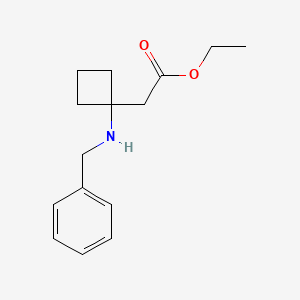
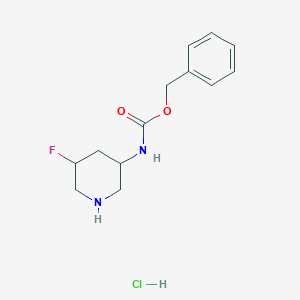
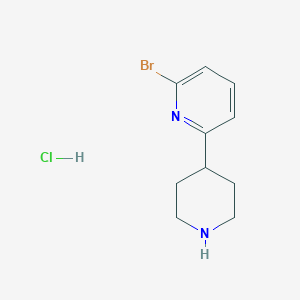
![8-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B1381748.png)
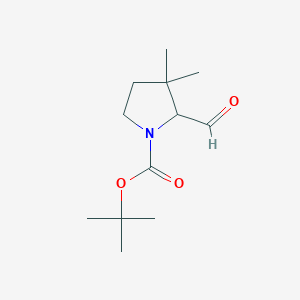
![5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1381752.png)
![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)
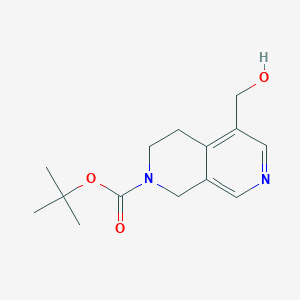
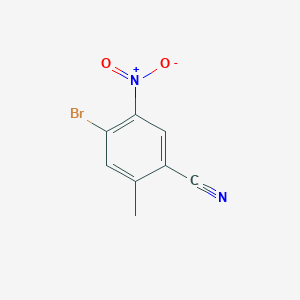
![4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1381757.png)

